1-(2,2-Diethoxyethyl)-3-fluorobenzene
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Overview
Description
1-(2,2-Diethoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzaldehyde with diethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the desired product under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,2-Diethoxyethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2-Diethoxyethyl)-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2,2-Diethoxyethyl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluorobenzaldehyde: Contains the fluorine atom but lacks the 2,2-diethoxyethyl group, leading to distinct applications and reactivity.
1-(2,2-Diethoxyethyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.
Uniqueness: 1-(2,2-Diethoxyethyl)-3-fluorobenzene’s unique combination of a fluorine atom and a 2,2-diethoxyethyl group imparts specific chemical properties that make it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H17FO2 |
---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
ZUQALQRCLQLGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)F)OCC |
Origin of Product |
United States |
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